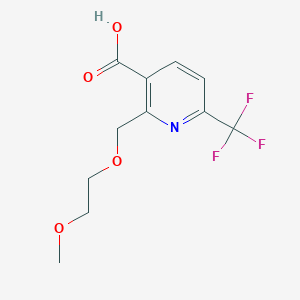

2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid

Description

Properties

IUPAC Name |

2-(2-methoxyethoxymethyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO4/c1-18-4-5-19-6-8-7(10(16)17)2-3-9(15-8)11(12,13)14/h2-3H,4-6H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHPBGRAQNINBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC1=C(C=CC(=N1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101028006 | |

| Record name | 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380355-55-5 | |

| Record name | 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid typically involves multiple steps:

Starting Material: The synthesis begins with the preparation of the nicotinic acid derivative.

Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced at the 6-position using a suitable trifluoromethylating agent under controlled conditions.

Methoxy-Ethoxymethyl Group Addition: The methoxy-ethoxymethyl group is introduced at the 2-position through a series of reactions involving protection and deprotection steps to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and triggering specific cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues of Nicotinic Acid Derivatives

The following table summarizes key structural analogs and their properties:

Key Comparative Analyses

Substituent Effects on Physicochemical Properties

- Trifluoromethyl Group (-CF₃) :

- Methoxyethoxymethyl vs. Ester Groups :

Research Findings and Data

- Thermodynamic Stability : Trifluoromethyl groups reduce basicity of the pyridine ring, enhancing resistance to protonation in acidic environments .

- Environmental Impact : As a herbicide metabolite, the target compound’s degradation pathways (e.g., via Rhodococcus ruber) require further study to assess ecological risks .

- Hazard Classification : Most analogs (e.g., 6-Methyl-2-(tetrahydrofuran-methoxy)-nicotinic acid) are classified as irritants, emphasizing the need for careful handling .

Biological Activity

2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid is a novel compound derived from nicotinic acid, notable for its unique structural features, including a trifluoromethyl group and methoxy-ethoxymethyl substituents. These modifications enhance its lipophilicity and potential biological activity, making it a subject of interest in pharmacological research.

- Molecular Formula : C₁₁H₁₂F₃NO₄

- Molecular Mass : 279.22 g/mol

- Structural Features : The trifluoromethyl group enhances membrane penetration, while the methoxy-ethoxymethyl group may influence receptor interactions and solubility.

The mechanism of action involves the compound's interaction with specific molecular targets, particularly nicotinic acetylcholine receptors (nAChRs). The trifluoromethyl group increases lipophilicity, facilitating cellular uptake and subsequent modulation of enzyme and receptor activities. This interaction can lead to various cellular responses, including anti-inflammatory effects and cytotoxicity against cancer cells.

Antidiabetic Effects

Research indicates that 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid exhibits potential antidiabetic activity. It has been shown to influence glucose metabolism and insulin sensitivity in vitro, suggesting a role in the management of diabetes.

Cytotoxicity Studies

In studies assessing cytotoxic effects, this compound demonstrated significant activity against various cancer cell lines. For instance, at concentrations up to 200 µg/mL, it reduced cell viability significantly, with an IC50 value calculated around 179.81 µg/mL for normal cells . The compound stimulated nitric oxide production in both normal and tumor cells, indicating its potential as an anticancer agent.

| Cell Type | Concentration (µg/mL) | NO Production (µM) | Viability (%) |

|---|---|---|---|

| Tumor Cells | 25 | >0.5 | 46 |

| Normal Cells | 200 | 0.566 | >80 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays showed that it effectively inhibited nitrite production in macrophages, outperforming standard anti-inflammatory drugs like ibuprofen and celecoxib . The results indicated significant inhibition of inflammatory markers without compromising cell viability.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid | Contains trifluoromethyl group | Antidiabetic effects, cytotoxicity |

| Nicotinamide | Lacks fluorinated substituents | Vitamin B3 activity |

| 6-Methyl-nicotinic acid | Methyl substitution at position 6 | Potential neuroprotective effects |

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound alongside other nicotinic acid derivatives. For instance, a study highlighted its dual action as both an antioxidant and a cytotoxic agent against cancer cells, demonstrating effectiveness in inhibiting VEGFR-2 with an IC50 value of approximately 0.068 μM .

Additionally, docking studies have suggested that the compound binds effectively to target proteins involved in glucose metabolism and cancer progression, supporting its therapeutic potential .

Q & A

Q. What are the primary synthetic routes for 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid, and what experimental conditions optimize yield?

The synthesis of this compound likely involves multi-step functionalization of a nicotinic acid core. Key steps include:

- Trifluoromethyl introduction : Electrophilic trifluoromethylation using reagents like TMSCF₃ or Umemoto’s reagent under palladium catalysis .

- Methoxy-ethoxymethyl attachment : Alkylation or nucleophilic substitution at the pyridine C2 position, using 2-methoxyethoxymethyl chloride in the presence of a base (e.g., NaH) .

- Carboxylic acid formation : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under acidic or basic conditions .

Optimization : Yield improvements (~80–91%) are achieved by controlling reaction temperature (60–80°C), inert atmospheres, and purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How can researchers confirm the structural integrity of this compound using analytical techniques?

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., trifluoromethyl at C6, methoxy-ethoxymethyl at C2). The splitting pattern of pyridine protons and shifts from electronegative groups (e.g., δ ~120–130 ppm for CF₃ in ¹³C) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₁₁H₁₂F₃NO₄, [M+H]⁺ = 280.07) .

- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm, mobile phase: acetonitrile/water + 0.1% TFA .

Q. What are the key physicochemical properties influencing its solubility and stability?

- Solubility : Limited aqueous solubility due to the trifluoromethyl group (logP ~2.5). Use polar aprotic solvents (DMF, DMSO) for in vitro assays .

- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at –20°C in amber vials to prevent light-induced degradation .

Advanced Research Questions

Q. How does the methoxy-ethoxymethyl substituent impact biological activity compared to analogs?

Structure-Activity Relationship (SAR) Insights :

Q. What strategies mitigate data contradictions in reported biological activities?

Contradictions often arise from:

Q. How can computational modeling predict target interactions for this compound?

- Molecular docking : Use AutoDock Vina to simulate binding to nicotinic acetylcholine receptors (nAChRs) or enzymes (e.g., kinases). The trifluoromethyl group may engage in hydrophobic pockets .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

Q. What are the challenges in scaling up synthesis for in vivo studies?

- Intermediate purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective scale-up .

- Toxicity of reagents : Substitute thionyl chloride (SOCl₂) with safer alternatives (e.g., oxalyl chloride) for ester hydrolysis .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.